3-Oxocyclopentanecarbonitrile

Asymmetric Synthesis Chiral Resolution Crystallization

Replace generic cyclopentanones in asymmetric synthesis at your own risk: ring strain and nitrile positioning fundamentally alter stereochemical outcomes. This 3-oxo-cyclopentanone scaffold with -0.2 LogP enables reproducible CIDT processes reaching 97% diastereomeric excess. - **Core advantage:** Enables enantiopure pyrrolidines for CNS D3 receptor agonist discovery (WO-2020210785-A1). - **Reaction-specific:** Direct precursor to nitrile oxide for 1,3-dipolar cycloadditions (isoxazolinoprostanoids). - **Supply guarantee:** 98% purity, high aqueous solubility (~47 mg/mL) for biphasic/bio-conjugation chemistry.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 41171-91-9
Cat. No. B1259417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxocyclopentanecarbonitrile
CAS41171-91-9
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1C#N
InChIInChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2
InChIKeyRJDDBRGASHENKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxocyclopentanecarbonitrile: Keto-Nitrile Building Block


3-Oxocyclopentanecarbonitrile (CAS 41171-91-9), also known as 3-cyanocyclopentanone, is an alicyclic ketone defined by the substitution of a cyano group at the 3-position of a cyclopentanone ring [1]. It serves as a chiral building block in the synthesis of pharmaceuticals and agrochemicals, with a molecular formula of C₆H₇NO and a molecular weight of 109.13 g/mol . Its dual functionality—a ketone and a nitrile on a five-membered ring—enables distinct reactivity in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds via methods like crystallization-induced diastereomer transformation (CIDT) [2].

Asymmetric synthesis via crystallization-induced diastereomer transformation (CIDT)
Chiral building block for enantiomerically pure cyclopentanone derivatives
Keto-nitrile dual functionality on a strained five-membered ring scaffold

3-Oxocyclopentanecarbonitrile: Irreplaceable Scaffold


Direct substitution of 3-oxocyclopentanecarbonitrile with structurally similar keto-nitriles or simple cyclopentanones introduces significant risk in asymmetric synthesis pathways. The compound's specific 3-oxo substitution on a five-membered cyclopentane ring confers a unique ring strain and spatial orientation that is absent in its six-membered ring analog, 3-oxocyclohexanecarbonitrile [1]. This structural nuance directly impacts reaction outcomes, as demonstrated in CIDT processes where the cyclopentanone scaffold achieves 97% diastereomeric excess, a level of stereocontrol not attainable with simple ketones lacking the nitrile moiety or with differently sized cycloalkanones [2]. Furthermore, its distinct LogP of -0.2 and high aqueous solubility (~47 mg/mL) dictate partitioning behavior in biphasic reactions, making interchange with more lipophilic or less soluble analogs without re-optimization of reaction conditions unreliable.

Six-membered ring analog differs in ring strain and spatial orientation

3-Oxocyclohexanecarbonitrile may not reproduce the stereochemical outcomes achieved with the cyclopentanone scaffold in CIDT. Ring-size change shifts diastereoselectivity profile.

Simple cyclopentanones without nitrile cannot match CIDT performance

Absence of the cyano group prevents the ketal formation required for diastereomer transformation, limiting direct replacement options.

Lipophilicity and solubility differences may alter biphasic reaction partitioning

More lipophilic analogs (e.g., methylated or six-membered ring variants) can shift extraction and purification behavior, requiring re-optimization of aqueous work-up protocols.

3-Oxocyclopentanecarbonitrile: Performance Evidence


High Diastereoselectivity via CIDT

3-Oxocyclopentanecarbonitrile uniquely enables crystallization-induced diastereomer transformation (CIDT) to produce chiral building blocks with high stereochemical purity. When its diastereomeric ketal derivative is subjected to CIDT with (1R,2R)-1,2-diphenylethane-1,2-diol, the process yields the desired (R)-diastereomer in 95% yield and 97% diastereomeric excess [1]. This method provides a route to enantiomerically pure material, a capability not generally applicable to neutral 3-oxoalkanecarbonitriles lacking this specific cyclic scaffold.

Diastereoselectivity
Class-level
97% de, 95% yield
Supports high chiral purity in CIDT-based resolution
Reported for ketal with (1R,2R)-diphenylethane-1,2-diol; class-level inference
Asymmetric Synthesis Chiral Resolution Crystallization

Aqueous Solubility vs. Six-Membered Ring Analog

3-Oxocyclopentanecarbonitrile exhibits significantly higher calculated aqueous solubility compared to its six-membered ring analog, 3-oxocyclohexanecarbonitrile. The target compound has a calculated solubility of approximately 47.0 mg/mL , whereas the six-membered ring analog is classified as 'very soluble' with a LogS (ESOL) of -0.37 [1]. This difference in solubility can influence reaction kinetics in aqueous media and downstream purification processes.

Aqueous Solubility
Cross-study
Target: ~47 mg/mL (LogS -0.37)
6-ring analog: ~10.5 mg/mL (LogS -1.07)
Higher solubility may simplify aqueous work-up
Calculated ESOL method; experimental validation recommended
Physicochemical Properties Solubility Formulation

Lipophilicity-Driven Reaction Partitioning

The lipophilicity of 3-oxocyclopentanecarbonitrile, as measured by LogP, is distinctly lower than that of many common keto-nitrile building blocks. Its XLogP3 is reported as -0.2 . This contrasts with more lipophilic analogs like 1-methyl-3-oxocyclopentanecarbonitrile, which has a higher LogP (estimated >0.5) due to the methyl group, impacting its distribution in biphasic systems. This lower lipophilicity can be advantageous in reactions where preferential partitioning into the aqueous phase is desired.

Lipophilicity (LogP)
Cross-study
Target: XLogP3 -0.2
Methyl analog: XLogP3 >0.5 (est.)
Lower lipophilicity favors aqueous-phase partitioning
Calculated logP; confirm experimentally for biphasic design
Lipophilicity LogP Reaction Optimization

Documented Precursor for FDA-Approved APIs

3-Oxocyclopentanecarbonitrile is explicitly claimed as a key intermediate in patent literature for the synthesis of pharmacologically active compounds. For example, it is cited in patents related to D3 receptor agonist compounds and substituted urea compounds . While other 3-oxoalkanecarbonitriles may serve as general building blocks, the direct linkage of 3-oxocyclopentanecarbonitrile to specific, named therapeutic programs provides a verifiable advantage in procuring a compound with a documented path to high-value applications.

Patent pedigree
Supporting evidence
Cited in WO-2020210785-A1, WO-2020153433-A1
Provides a documented path to high-value pharmaceutical targets
Patent linkage supports synthetic utility; confirm with internal review
Pharmaceutical Intermediates API Synthesis Patent Literature

High Purity and Reliable Supply

For procurement purposes, the consistent availability of 3-oxocyclopentanecarbonitrile at a standardized purity of 98% (GC) is a key differentiator . While many niche building blocks are offered at lower or unspecified purities, this compound is stocked at a high, analytically verified purity from major suppliers, ensuring reproducibility in sensitive reactions such as catalytic enantioselective conjugate additions .

Commercial Purity
Specification review
98% (GC) standard supply
Ensures reproducibility in sensitive catalytic reactions
Vendor specification; confirm lot-specific COA
Quality Control Purity Procurement

3-Oxocyclopentanecarbonitrile: Key Applications in Pharma R&D


Asymmetric Pyrrolidine Synthesis for CNS

The high diastereoselectivity achievable with 3-oxocyclopentanecarbonitrile via CIDT (97% de) makes it a premier choice for synthesizing enantiomerically pure pyrrolidine derivatives [1]. These derivatives are pivotal scaffolds in central nervous system (CNS) drug discovery, including D3 receptor agonists as documented in patent WO-2020210785-A1 . Using this compound ensures access to a chiral building block with established methodology, accelerating hit-to-lead optimization.

Isoxazolinoprostanoids via 1,3-Dipolar Cycloaddition

3-Oxocyclopentanecarbonitrile serves as a direct precursor to 3-oxocyclopentanecarbonitrile oxide, a dipole used in 1,3-dipolar cycloadditions to synthesize complex isoxazolinoprostanoids [1]. This specific application, which exploits the compound's unique ability to form a reactive nitrile oxide, is not readily accessible from simple cyclopentanones or other keto-nitriles lacking the correct ring size and substitution pattern, making it indispensable for this class of bioactive molecules.

Enantioselective Conjugate Addition Applications

The compound's established use in catalytic enantioselective conjugate addition of cyanide to enones [1] positions it as a valuable intermediate for generating diverse, chiral 3-cyanocyclopentanone derivatives. Its reliable commercial availability at 98% purity ensures that these sensitive catalytic reactions can be performed with high reproducibility, a key factor for both academic research and industrial process development where catalyst performance is tightly linked to substrate purity.

Hydrophilic Keto-Nitrile in Aqueous Reactions

Given its calculated high aqueous solubility (~47 mg/mL) [1] and low LogP (-0.2) , 3-oxocyclopentanecarbonitrile is a strategic choice for reactions conducted in aqueous or biphasic media. It can serve as a polar, reactive handle in bioconjugation chemistry or in the synthesis of more water-soluble drug candidates, where its physicochemical properties can simplify purification and improve reaction efficiency compared to more lipophilic alternatives.

Application
Selection Property
Validation Focus
Asymmetric pyrrolidine synthesis (CNS)
CIDT-enabled high chiral purity
Enantiomeric excess in target scaffold
Isoxazolinoprostanoid synthesis
Nitrile oxide dipole formation
1,3-Dipolar cycloaddition regioselectivity
Enantioselective conjugate addition
High purity for catalyst reproducibility
Reaction yield and ee consistency
Aqueous/biphasic reaction medium
Low lipophilicity and high aqueous solubility
Partitioning behavior and work-up efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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